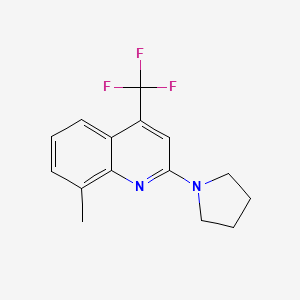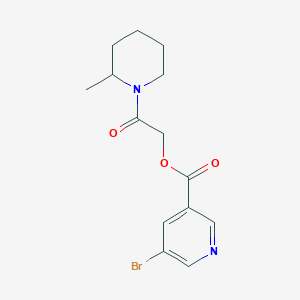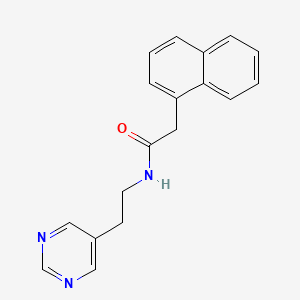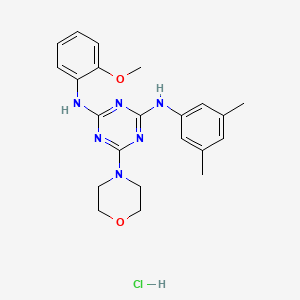
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MTIQ is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it an ideal candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is not fully understood, but it is believed to involve the inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, and it has a variety of biochemical and physiological effects that make it an ideal candidate for use in research. However, there are also limitations to the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline in laboratory experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, there may be potential side effects associated with the use of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, which need to be further studied.
Zukünftige Richtungen
There are many future directions for research on 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline. One area of research could be to further explore its mechanism of action, and how it interacts with other neurotransmitters and enzymes in the brain. Another area of research could be to explore its potential as a treatment for a variety of diseases, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, more research could be done to explore the potential side effects of 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, and how these can be minimized. Overall, 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline is a promising compound that has the potential to be used in a variety of scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form a heterocyclic ring. The Friedländer synthesis involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form a quinoline ring. Both of these methods have been used to synthesize 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, and inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain. 8-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)quinoline has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
8-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10-5-4-6-11-12(15(16,17)18)9-13(19-14(10)11)20-7-2-3-8-20/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPKZUIQAAJPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)
![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)


![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)


![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)